molecular formula C8H9N5 B1428010 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine CAS No. 1247244-22-9

1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine

Cat. No. B1428010
M. Wt: 175.19 g/mol
InChI Key: VSYYHNJMKIMHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine” is a heterocyclic compound that contains a pyrimidine ring and a pyrazole ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms and the pyrazole ring is a five-membered ring with two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives can be synthesized through various methods such as the Biginelli reaction . Pyrazole derivatives can be synthesized through the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring attached to a pyrazole ring via a single bond. The pyrimidine ring would have a methyl group attached to the 6th carbon .


Chemical Reactions Analysis

Pyrimidine and pyrazole rings are known to participate in various chemical reactions. Pyrimidines can undergo reactions such as alkylation, acylation, halogenation, and nitration .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the pyrimidine and pyrazole rings. Pyrimidines are known to be weaker bases than pyridine and are soluble in water .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

The compound 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine is involved in the synthesis of various heterocyclic compounds. For instance, its reaction with hydrazine, guanidine, and other reagents leads to the formation of diverse pyrazole and pyrimidine derivatives, which are of significant interest in synthetic chemistry due to their wide range of applications, including pharmaceuticals and agrochemicals (Shikhaliev et al., 2016).

2. Crystallographic Studies

Crystallographic studies of compounds related to 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine have provided insights into their molecular structures. These studies help in understanding the spatial arrangement and bonding interactions within these molecules, which is crucial for designing compounds with specific properties and activities (Zhengyu Liu et al., 2009).

3. Antimicrobial and Antifungal Activities

Some derivatives of 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine have been explored for their antimicrobial and antifungal activities. These compounds are synthesized and tested against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Desai et al., 2016).

4. Pharmacological Research

While avoiding specific details about drug use and dosage, it's noteworthy that the chemical structure of 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine is relevant in pharmacological research. Its derivatives have been studied for potential pharmacological activities, which is significant for the development of new therapeutic agents (Díaz et al., 2012).

5. Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical studies involving derivatives of 1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine contribute to understanding their potential interactions with biological targets. These studies are crucial for drug design and discovery, helping in predicting the biological activity of new compounds (Aayisha et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions in the research of this compound could involve exploring its potential biological activities and developing more efficient synthesis methods .

properties

IUPAC Name

2-(6-methylpyrimidin-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-4-8(11-5-10-6)13-7(9)2-3-12-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYYHNJMKIMHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methylpyrimidin-4-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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